4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole core substituted with various functional groups, including a bromo, fluoro, and thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the bromo and fluoro substituents through electrophilic aromatic substitution reactions. The final step often involves the condensation of the pyrazole derivative with a thienyl-containing aldehyde under acidic or basic conditions to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-3-carbohydrazide: Lacks the fluoro and thienyl groups, making it less complex.
5-Fluoro-2-thienylmethanol: Contains the thienyl and fluoro groups but lacks the pyrazole core.
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide: Similar core structure but lacks the bromo and fluoro substituents.
Uniqueness
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrFN4OS |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-6-9(12)10(16-17(6)2)11(18)15-14-5-7-3-4-8(13)19-7/h3-5H,1-2H3,(H,15,18)/b14-5+ |
InChI Key |
BJCIOUXNOLFKAZ-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C(=O)N/N=C/C2=CC=C(S2)F)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN=CC2=CC=C(S2)F)Br |
Origin of Product |
United States |
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